An In-depth Technical Guide to 1-Phenylpiperidin-3-ol: Properties, Synthesis, and Analysis
An In-depth Technical Guide to 1-Phenylpiperidin-3-ol: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylpiperidin-3-ol is a heterocyclic organic compound with significant interest in medicinal chemistry and drug development. As a derivative of piperidine, a common scaffold in many pharmaceuticals, it serves as a valuable building block for the synthesis of a wide range of biologically active molecules. Its structure, featuring a phenyl group attached to the nitrogen atom and a hydroxyl group at the 3-position of the piperidine ring, imparts specific physicochemical properties that are crucial for its application as a synthetic intermediate. This guide provides a comprehensive overview of the physical and chemical properties of 1-Phenylpiperidin-3-ol, detailed methodologies for its synthesis and analysis, and insights into its handling and safety.
Physicochemical Properties
The physical and chemical properties of 1-Phenylpiperidin-3-ol are fundamental to its handling, reactivity, and application in synthetic chemistry. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅NO | [1] |
| Molecular Weight | 177.24 g/mol | [2] |
| Appearance | Colorless to pale yellow solid | [3] |
| Melting Point | 91-92 °C | [4] |
| Boiling Point | 314 °C at 760 mmHg | [4] |
| Flash Point | 160.9 °C | [4] |
| Solubility | Soluble in alcohol and ether; slightly soluble in water. | [3] |
| pKa (Predicted) | 14.09 ± 0.20 | [4] |
| XLogP3 | 1.7 - 1.9 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Topological Polar Surface Area | 23.5 Ų | [4] |
Chemical Synthesis
The synthesis of 1-Phenylpiperidin-3-ol is most commonly achieved through a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds. This approach typically involves the reaction of a phenylmagnesium halide with an N-protected 3-piperidone, followed by deprotection.
Synthetic Pathway: Grignard Reaction
Caption: General synthetic scheme for 1-Phenylpiperidin-3-ol via a Grignard reaction.
Detailed Experimental Protocol: Synthesis via Grignard Reaction
This protocol is based on established methods for the synthesis of 3-hydroxy-3-phenylpiperidines.[4][5]
Step 1: Grignard Reagent Formation (Phenylmagnesium Bromide)
-
To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous diethyl ether to the flask.
-
Slowly add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should initiate spontaneously.
-
Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Grignard Reaction with N-Protected 3-Piperidone
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of N-protected 3-piperidone (e.g., N-Boc-3-piperidone) (1.0 eq) in anhydrous diethyl ether from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-protected 1-phenylpiperidin-3-ol.
Step 3: Deprotection
-
Dissolve the crude N-protected 1-phenylpiperidin-3-ol in a suitable solvent (e.g., dichloromethane for a Boc protecting group).
-
Add a deprotecting agent (e.g., trifluoroacetic acid for a Boc group) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base (e.g., sodium hydroxide solution) to a pH of >10.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-Phenylpiperidin-3-ol.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[3][6][7]
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of the synthesized 1-Phenylpiperidin-3-ol.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl protons (typically in the range of 6.8-7.5 ppm), the methine proton at the 3-position (adjacent to the hydroxyl group), and the methylene protons of the piperidine ring. The chemical shifts and coupling patterns provide detailed structural information.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl ring and the piperidine ring. The carbon bearing the hydroxyl group (C-3) will have a characteristic chemical shift in the range of 60-75 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum of 1-Phenylpiperidin-3-ol will exhibit characteristic absorption bands corresponding to its functional groups:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aliphatic protons.
-
C=C stretching vibrations for the aromatic ring.
-
C-N stretching vibrations.
-
C-O stretching vibration.
Mass Spectrometry (MS):
The mass spectrum will show the molecular ion peak (M⁺) at m/z 177. The fragmentation pattern will be characteristic of the molecule, with potential fragments arising from the loss of a hydroxyl group, cleavage of the piperidine ring, and fragmentation of the phenyl group.[8][9][10]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method can be developed for the purity assessment of 1-Phenylpiperidin-3-ol. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a suitable buffer, e.g., formic acid or ammonium acetate) is a common starting point. Detection is typically performed using a UV detector at a wavelength where the phenyl group absorbs (e.g., ~254 nm).
Experimental Workflow: Purity Analysis by HPLC
Caption: A typical workflow for the purity analysis of 1-Phenylpiperidin-3-ol by HPLC.
Safety and Handling
1-Phenylpiperidin-3-ol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of 1-Phenylpiperidin-3-ol, along with practical guidance for its synthesis and analysis. As a key building block in the development of new chemical entities, a thorough knowledge of its characteristics is essential for researchers and scientists in the pharmaceutical and chemical industries. The provided protocols and analytical methods serve as a valuable resource for the efficient and safe handling and utilization of this important synthetic intermediate.
References
- Shaista Zafar et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pak. J. Pharm. Sci., 27(4), 925-929.
-
Columbia University. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
ResearchGate. (2022). pKa values of common substituted piperazines. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). Retrieved from [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US3294804A - 1-(3-hydroxy-3-phenylpropyl)-4-phenyl-4-propionoxy-piperidine.
-
University of Wisconsin-Madison. (2022). pKa Data Compiled by R. Williams pKa Values INDEX. Retrieved from [Link]
-
Scribd. (n.d.). Approximate 1H and 13C NMR Shifts | PDF | Carbon Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Alver Ö, Parlak C and Şenyel M: 'FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study', Spectrochim. Acta A, , 67A. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A novel synthesis of 1-aryl-3-piperidone derivatives. Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one. Retrieved from [Link]
-
YouTube. (2013, February 3). How to Carry Out a Recrystallization. Retrieved from [Link]
-
RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]
-
Semantic Scholar. (n.d.). NBO, HOMO, LUMO analysis and Vibrational spectra (FTIR and FT Raman) of 1-Amino 4-methylpiperazine. Retrieved from [Link]
-
YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]
-
MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
American Chemical Society. (n.d.). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Scirp.org. (n.d.). Vibrational Studies of Different Human Body Disorders Using FTIR Spectroscopy. Retrieved from [Link]
-
YouTube. (2011, December 17). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Retrieved from [Link]
-
CentAUR. (n.d.). 1H-13C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. Retrieved from [Link]
-
Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides. Retrieved from [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]
-
ResearchGate. (n.d.). Single crystal X‐ray structure of complex 3: a) view of the molecular.... Retrieved from [Link]
-
Systematic Reviews in Pharmacy. (n.d.). Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. Retrieved from [Link]
Sources
- 1. lifesciencesite.com [lifesciencesite.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. The experimental data is tabulated below: Substituent Electro-n "X" egati.. [askfilo.com]
- 7. mt.com [mt.com]
- 8. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
